

# In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid

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## Compound of Interest

Compound Name: 3,5-Diacetamido-2,4-diiodobenzoic acid

Cat. No.: B109218

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CAS Number: 162193-52-4

This technical guide provides a comprehensive overview of **3,5-Diacetamido-2,4-diiodobenzoic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis strategies, and analytical considerations, with a focus on its relevance as a known impurity in the widely used X-ray contrast agent, Diatrizoic acid.

## Chemical and Physical Properties

**3,5-Diacetamido-2,4-diiodobenzoic acid** is an organoiodine compound with the molecular formula  $C_{11}H_{10}I_2N_2O_4$ .<sup>[1]</sup> Its chemical structure consists of a benzoic acid core substituted with two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 4.

A summary of its key computed physical and chemical properties is presented in the table below.

Property	Value	Source
Molecular Weight	488.02 g/mol	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> I <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	PubChem[1]
CAS Number	162193-52-4	Pharmaffiliates[2]
IUPAC Name	3,5-diacetamido-2,4-diiodobenzoic acid	PubChem[1]
Synonyms	3,5-bis(Acetylamino)-2,4-diiodobenzoic Acid, Amidotrizoic Acid Dihydrate - Impurity B	Pharmaffiliates[2]
Appearance	Off White Powder	Pharmaffiliates[2]
Storage	2-8°C Refrigerator	Pharmaffiliates[2]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Diacetamido-2,4-diiodobenzoic acid** is not readily available in published literature, its synthesis can be inferred from the well-established manufacturing processes of its tri-iodinated analog, Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).[3] The general synthetic strategy involves the iodination and subsequent acetylation of a benzoic acid derivative.

### Hypothetical Synthesis Workflow:

The synthesis would likely proceed through the following key steps, starting from 3,5-diaminobenzoic acid:

- **Selective Iodination:** This is the most critical and challenging step. To obtain the 2,4-diiodo derivative instead of the 2,4,6-triiodo product, the iodination conditions would need to be carefully controlled. This might involve using a stoichiometric amount of the iodinating agent and carefully managing reaction parameters such as temperature and reaction time.
- **Acetylation:** The resulting 3,5-diamino-2,4-diiodobenzoic acid would then be acetylated to introduce the two acetamido groups.

A diagram illustrating the hypothetical synthesis workflow.

## Role in Drug Development and as a Pharmaceutical Impurity

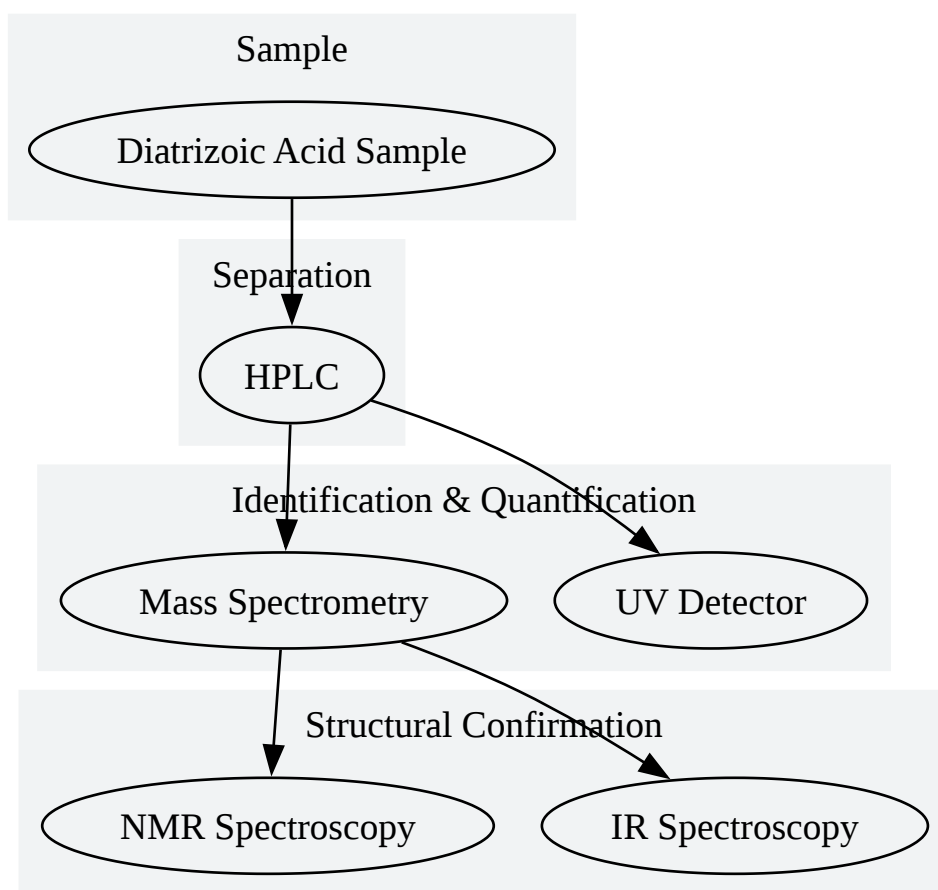
Currently, there is no documented evidence of **3,5-Diacetamido-2,4-diiodobenzoic acid** being actively investigated as a therapeutic agent. Its primary significance in the context of drug development is as a known impurity in Diatrizoic acid preparations.<sup>[2]</sup> Diatrizoic acid is a widely used X-ray contrast agent, and the presence of impurities can affect the safety and efficacy of the final drug product. Therefore, the monitoring and control of **3,5-Diacetamido-2,4-diiodobenzoic acid** levels in Diatrizoic acid are crucial for quality control in the pharmaceutical industry.

## Analytical Characterization

The analytical characterization of **3,5-Diacetamido-2,4-diiodobenzoic acid** is essential for its identification and quantification, particularly as an impurity. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.

Analytical Workflow:

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method would be the primary tool for separating **3,5-Diacetamido-2,4-diiodobenzoic acid** from Diatrizoic acid and other related impurities.
- **Mass Spectrometry (MS):** Coupled with HPLC, mass spectrometry would provide definitive identification based on the compound's mass-to-charge ratio.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR would be used to confirm the chemical structure of the isolated impurity.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would provide information about the functional groups present in the molecule.



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A diagram of a typical analytical workflow for impurity profiling.

## Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activity and any associated signaling pathways of **3,5-Diacetamido-2,4-diiodobenzoic acid**. As it is primarily considered an impurity, it is unlikely to have been the subject of extensive pharmacological studies. The toxicological profile of iodinated benzoic acid derivatives, in general, would be a relevant area of consideration for assessing the potential impact of this impurity.

## Conclusion

**3,5-Diacetamido-2,4-diiodobenzoic acid** is a compound whose primary relevance to the scientific and pharmaceutical community lies in its role as a process-related impurity in the

production of the contrast agent Diatrizoic acid. While specific experimental protocols and biological activity data for this di-iodinated compound are scarce, its structural similarity to Diatrizoic acid allows for inferred synthetic and analytical strategies. Further research into the potential toxicological effects of this impurity could be of value to ensure the continued safety and quality of Diatrizoic acid-based diagnostic agents.

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## References

- 1. 3,5-Diacetamido-2,4-diiodobenzoic acid | C<sub>11</sub>H<sub>10</sub>I<sub>2</sub>N<sub>2</sub>O<sub>4</sub> | CID 15788110 - PubChem [pubchem.ncbi.nlm.nih.gov]
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